molecular formula C37H41N7O6 B15168918 D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine CAS No. 644997-25-1

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine

Cat. No.: B15168918
CAS No.: 644997-25-1
M. Wt: 679.8 g/mol
InChI Key: SNYDLYFDZYXIBX-WCXMQUQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is a synthetic peptide composed of five amino acids: tryptophan, alanine, phenylalanine, tryptophan, and alanine, all in their D-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, including purification steps like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting group strategies and coupling reagents as mentioned in the synthesis section.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of new materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine: Another synthetic peptide with similar amino acid composition but different sequence and properties.

    D-Tryptophyl-D-alanyl-D-allothreonylglycyl-D-histidyl-L-phenylalanyl-D-methioninamide: A more complex peptide with additional amino acids and functional groups.

Uniqueness

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is unique due to its specific sequence and the presence of two tryptophan residues, which can impart distinct structural and functional properties. Its D-configuration also makes it more resistant to enzymatic degradation compared to its L-counterparts, enhancing its stability in biological systems.

Properties

CAS No.

644997-25-1

Molecular Formula

C37H41N7O6

Molecular Weight

679.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C37H41N7O6/c1-21(41-34(46)28(38)17-24-19-39-29-14-8-6-12-26(24)29)33(45)43-31(16-23-10-4-3-5-11-23)36(48)44-32(35(47)42-22(2)37(49)50)18-25-20-40-30-15-9-7-13-27(25)30/h3-15,19-22,28,31-32,39-40H,16-18,38H2,1-2H3,(H,41,46)(H,42,47)(H,43,45)(H,44,48)(H,49,50)/t21-,22-,28-,31-,32-/m1/s1

InChI Key

SNYDLYFDZYXIBX-WCXMQUQRSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.